The following table summarizes the key crystallographic data and hydrogen bonding geometry for pencycuron, as determined by single-crystal X-ray diffraction analysis [1].
| Parameter | Description / Value |
|---|---|
| Systematic Name | 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea [1] [2] |
| Chemical Formula | C₁₉H₂₁ClN₂O [1] |
| Crystal System | Orthorhombic [1] |
| Space Group | Pbca [1] |
| Unit Cell Parameters | a = 12.1585(5) Å, b = 8.6721(4) Å, c = 32.6152(12) Å [1] |
| Unit Cell Volume | 3438.9(2) ų [1] |
| Cyclopentyl Conformation | Envelope conformation [1] [2] |
| Dihedral Angle (Cyclopentyl/Chlorobenzyl) | 77.96(6)° [1] [2] |
| Dihedral Angle (Cyclopentyl/Phenyl) | 57.77(7)° [1] [2] |
| Hydrogen Bond (D-H···A) | N2-H2N···O1 [1] |
| Hydrogen Bond Geometry | D-H: 0.828(19) Å, H···A: 2.081(19) Å, D···A: 2.8838(17) Å, D-H···A Angle: 163.1(17)° [1] |
| π–π Interaction | Centroid-centroid separation = 3.9942(9) Å between chlorobenzene rings [1] [2] |
The molecular conformation and intermolecular interactions in the this compound crystal lattice can be visualized through the following diagram, which illustrates how hydrogen bonds and π-π interactions connect individual molecules:
The foundational crystal structure data was obtained through the following experimental protocol [1]:
The data reveals several key structural aspects that are critical for researchers:
Beyond the basic crystal structure, modern research employs computational methods to gain deeper insights. One study used Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to identify the most stable molecular conformer, analyze chemical reactivity via frontier molecular orbitals (HOMO-LUMO), and characterize other electronic properties [3] [4]. Such computational approaches are invaluable for predicting the behavior and interactions of this compound in environments where crystal structure data may not be available.
| Property Category | Details |
|---|---|
| FRAC Code & Group | 20 (Phenylureas) [1] [2] |
| Chemical Name | 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea [1] |
| Mode of Action | Non-systemic with protective action. Inhibition of mitosis and cell division [1]. |
| Target Pathogens | Primarily Rhizoctonia solani and Pellicularia spp. [1] |
| Example Applications | Seed treatment or soil application in potatoes, rice, sugarbeet, cotton, and ornamentals [1]. |
| Resistance Status | Not a high-risk fungicide for resistance development; no widespread field resistance documented in search results. |
| Parameter | Value | Remarks / Methodology |
|---|---|---|
| Water Solubility (20°C) | 0.3 mg/L (pH 7) [1] | -- |
| Octanol-Water Partition Coeff. (Log P) | 4.68 [1] | Indicates high lipophilicity. |
| Soil Degradation Half-life | Faster in coastal saline soil; enhanced with organic amendment [3] | Laboratory incubation study. |
| Toxicity to Soil Microbes | Short-lived, transitory toxic effect [3] | Studied via microbial biomass-C, ergosterol, and FDHA. |
The following workflow outlines a key laboratory methodology for investigating the degradation of this compound in soil and its subsequent effects on microbial populations [3].
Experimental workflow for assessing this compound degradation and soil microbial impact.
Key Experimental Details:
This compound is not approved for use in the European Union under EC Regulation 1107/2009 [1]. This regulatory status is a critical consideration for research aimed at global markets or regulatory submissions.
| Factor / Condition | Key Finding | Value / Range | Source |
|---|---|---|---|
| General Half-Life (DT₅₀) | Time for 50% dissipation | 50 - 54 days (Greenhouse) | [1] |
| Soil Type Effect | Degradation rate comparison | Faster in Coastal Saline soil vs. Clay Loam (Alluvial) soil | [2] |
| Organic Amendment | Impact on degradation rate | Faster in soil amended with decomposed cow manure (DCM) | [2] |
| Application Rate | Effect on microbial toxicity | Transitory toxic effect at 2x FR; slightly longer at 10x FR | [2] |
| Bioconcentration Factor (BCF) | Spinach uptake from soil | 0.001 - 0.008 (Decreased with crop growth) | [1] |
The following diagram illustrates the general workflow for studying pencycuron degradation and its effects in soil, based on the methodologies from the research.
Experimental workflow for assessing this compound degradation and soil impact
Key experimental details from the studies include:
Sample Preparation & Analysis: Residues in soil and spinach were typically analyzed using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]. The limit of quantification (LOQ) for this compound was 0.002 mg kg⁻¹ in spinach and 0.004 mg kg⁻¹ in soil [1].
Microbial Impact Assessment: Studies monitored parameters like Microbial Biomass Carbon (MBC), ergosterol content (an indicator of fungal biomass), and Fluorescein Diacetate Hydrolyzing Activity (FDHA), which reflects overall microbial activity [2]. The microbial metabolic quotient (qCO2) is also used as an indicator of microbial stress [2].
Statistical Analysis: Residue dissipation is often modeled using a single exponential decay function (Ct = C₀ × e⁻ᵏᵗ), and the half-life (DT₅₀) is calculated from the dissipation rate constant (k) as DT₅₀ = ln(2)/k [1]. Data are usually analyzed with statistical software, and differences between treatments are determined using tests like ANOVA followed by Tukey's HSD [3].
The research indicates that this compound's impact on soil microorganisms is generally transitory. Toxicity to microbial parameters was short-lived at field rates, with a slightly longer duration observed at 10 times the field rate [2]. This compound appears to be more toxic to fungi than to bacteria [2].
Furthermore, combining fungicides like this compound with resistance-inducing compounds, such as certain isomers of 2,3-butanediol (BDO), has been explored. This integrated approach can maintain effective disease control while allowing for a reduction of up to 50% in the required fungicide concentration, thereby lessening the environmental load [4].
The relationships between key environmental factors and this compound degradation rates are summarized below.
Key factors influencing this compound degradation and environmental impact
The table below summarizes key properties that influence pencycuron's behavior and persistence in the environment [1].
| Property | Value / Description | Environmental Implication |
|---|---|---|
| Water Solubility (at 20°C, pH 7) | 0.3 mg/L [1] | Low; not readily dissolved or leached into groundwater. |
| Octanol-Water Partition Coefficient (Log P) | 4.68 [1] | High; indicates strong adsorption to soil and organic matter, with potential to bioaccumulate. |
| Volatility | Classified as "volatile" [1] | Can evaporate and be redistributed in the environment. |
| Soil DT₅₀ (Half-life) | Ranges from days to months (see dissipation section below) | Moderately to highly persistent, depending on conditions. |
This compound's dissipation is highly dependent on environmental conditions, as shown in the following studies.
| Study Focus | Experimental Conditions | Key Findings (DT₅₀ / Half-life) |
|---|---|---|
| Greenhouse Soil [2] | Spinach cultivation; recommended & double dose. | 50-54 days (Dissipation followed single exponential decay). |
| Eggplant Fruit [3] | Foliar application on eggplant; residue analysis. | 4.9 days (First-order kinetic model). |
| Rice Plant [4] | Field application; recommended & double dose. | 1.57 - 2.77 days (Rapid degradation in plant). |
| Soil Type & Condition [5] | Lab study; alluvial vs. coastal saline soil; 60% WHC vs. waterlogged; with/without organic amendment. | Degradation fastest in coastal saline soil and in soil amended with decomposed cow manure at 60% of maximum water-holding capacity. Half-life varied with initial concentration. |
Here are detailed methodologies from recent studies for determining this compound residues in environmental and crop samples.
This compound's effect on soil health is a critical area of study, with research showing it can temporarily impact microbial communities.
| Aspect | Findings | Citation |
|---|---|---|
| General Soil Microbiology | Application showed short-lived toxic effects on microbial biomass and activity (e.g., soil respiration). Toxicity was more pronounced on new microflora stimulated by organic amendment. Degradation was faster in non-sterilized soil, confirming microbial role. | [6] |
| Eroded Soils | In a study with carbendazim and iprodione (as context), fungicides decreased fungal biomass and altered community structure. The impact was more pronounced in non-eroded or minimum eroded soils, suggesting healthier soils may be more sensitive to disruption. | [7] |
For soil-applied pesticides, the Bioconcentration Factor (BCF) estimates residue transfer from soil to crop.
The following diagram illustrates the logical workflow for studying this compound's environmental fate, integrating the key experimental approaches discussed above.
This guide consolidates the current state of knowledge on this compound. The establishment of Pre-Harvest Residue Limits (PHRLs) is an emerging area of research to ensure crop safety [3].
Pencycuron (chemical name: 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea) is a non-systemic fungicide belonging to the phenylurea class, widely used for controlling fungal diseases such as sheath blight in rice, black scurf in potatoes, and Rhizoctonia diseases in various crops. [1] [2] The fungicidal action of this compound primarily occurs through the inhibition of cell division and disruption of β-tubulin assembly in fungal pathogens, effectively impeding mycelial growth. [2] With increasing regulatory scrutiny and the establishment of stringent maximum residue limits (MRLs) in various countries—including the European Union's MRL of 0.02 mg/kg for eggplant—there is a growing need for reliable analytical methods to monitor this compound residues in agricultural commodities and environmental samples. [2]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, initially developed by Michelangelo Anastassiades in the early 2000s, has revolutionized pesticide residue analysis by replacing traditional labor-intensive approaches with a streamlined two-step process involving extraction and clean-up. [3] This method has gained widespread acceptance in analytical laboratories due to its versatility, efficiency, and cost-effectiveness in processing complex sample matrices. For this compound analysis, QuEChERS offers distinct advantages in extracting this non-systemic fungicide from various matrices while effectively removing interfering compounds, thereby enabling accurate quantification at trace levels required for compliance with modern food safety regulations. [4] [3]
Rigorous method validation is essential to ensure the reliability, accuracy, and precision of analytical methods for this compound residue determination. Based on comprehensive validation studies across different matrices and analytical platforms, the QuEChERS method has demonstrated excellent performance characteristics for this compound analysis. [1] [2] [5] The limit of quantification (LOQ) for this compound typically ranges between 0.002-0.01 mg/kg across different matrices, which is sufficient to monitor compliance with established MRLs. [1] [2] [5] Recovery studies conducted at various fortification levels show that this compound exhibits acceptable recovery rates ranging from 75.25% to 106.1% with relative standard deviations (RSD) generally below 20%, meeting international validation criteria for pesticide residue analysis. [1] [2] [5]
The linearity of the analytical response for this compound has been consistently demonstrated through matrix-matched calibration curves with correlation coefficients (R²) exceeding 0.98 across the validated concentration ranges. [1] [2] [5] Method specificity is achieved through chromatographic separation coupled with selective detection using tandem mass spectrometry, ensuring unambiguous identification and accurate quantification without interference from co-extractives. [1] [6] The robustness of the QuEChERS method for this compound analysis has been verified through proficiency testing in various laboratories, confirming its reliability for routine monitoring purposes. [3]
Table 1: Method Validation Parameters for this compound Analysis in Different Matrices
| Matrix | LOQ (mg/kg) | Linear Range (mg/L) | Recovery (%) | RSD (%) | Citation |
|---|---|---|---|---|---|
| Spinach | 0.002 | 0.002-0.100 | 94.0-96.9 | <20 | [1] |
| Soil | 0.004 | 0.002-0.250 | 72.6-101.0 | <20 | [1] |
| Eggplant | 0.005 | 0.005-0.500 | 102.6-106.1 | 2.3-6.4 | [2] |
| Rice | 0.010 | Not specified | 75.25-93.58 | <20 | [5] |
The validation of analytical methods for pesticide residues must adhere to established regulatory guidelines to ensure data credibility and regulatory acceptance. The QuEChERS method for this compound analysis has been validated according to international standards, with performance characteristics meeting or exceeding acceptance criteria. [1] [2] Accuracy,-- typically evaluated through recovery studies, falls within the acceptable range of 70-120% for most matrices at relevant fortification levels. [1] [2] [5] Precision, expressed as relative standard deviation (RSD), generally remains below 20% for within-laboratory repeatability studies, demonstrating adequate method robustness for routine analysis. [1] [2]
For analytical linearity, the correlation coefficient (R²) of calibration curves typically exceeds 0.999 when using matrix-matched standards, ensuring reliable quantification across the working range. [1] [6] The matrix effect, which can significantly impact accurate quantification in mass spectrometric analysis, has been reported at +8.1% for eggplant extracts, indicating minimal suppression or enhancement effects when proper sample preparation techniques are employed. [2] These validation parameters collectively demonstrate that the QuEChERS method is fit-for-purpose for monitoring this compound residues in various agricultural commodities to ensure compliance with food safety regulations.
Table 2: this compound Residue Dynamics in Different Crops
| Crop | Application Rate | Initial Residue (mg/kg) | Half-life (days) | Residue at PHI (mg/kg) | Citation |
|---|---|---|---|---|---|
| Spinach | Recommended dose | Not specified | 50-54 (soil) | 0.003 (55 DAT) | [1] |
| Spinach | Double dose | Not specified | 50-54 (soil) | 0.008 (55 DAT) | [1] |
| Eggplant | Field application | 0.045 | 4.9 | 0.006 (14 DAT) | [2] |
The extraction of this compound residues from leafy vegetables such as spinach requires careful attention to matrix complexities, including high chlorophyll and water content. Begin by homogenizing a representative spinach sample using a food processor or blender. Pre-cool the sample at -20°C for 24 hours before homogenization with dry ice to facilitate the grinding process and maintain analyte stability. [1] Accurately weigh 10.0 g of the homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile (ACN) containing 1% acetic acid to the sample, followed by the addition of a buffered extraction salt mixture typically containing 4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. [1] [3]
Immediately seal the tube and shake vigorously for 1 minute to ensure proper solvent interaction with the sample matrix. Subsequently, mechanically shake the mixture at 200 rpm for 1 hour to facilitate exhaustive extraction of this compound residues. [1] Following the shaking step, subject the sample to sonication for 15 minutes to enhance extraction efficiency, particularly for the non-systemic fungicide this compound which may be present in surface residues. [1] Centrifuge the mixture at 3000-4000 × g for 10 minutes at 4°C to achieve phase separation. Transfer an aliquot (typically 1 mL) of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄, 25 mg C18, and 25 mg primary secondary amine (PSA) for clean-up. [1] Vortex the d-SPE tube for 30 seconds, centrifuge briefly, and filter the purified extract through a 0.20 μm syringe filter prior to instrumental analysis. [1]
For pigment-rich matrices like eggplant, additional clean-up steps are necessary to remove interfering compounds that could affect analytical performance. Weigh 10.0 g of homogenized eggplant sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and the appropriate buffering salts as described in the standard protocol. [2] After extraction and initial phase separation, transfer 1 mL of the acetonitrile extract to a d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 7.5 mg graphitized carbon black (GCB). [2] The GCB effectively traps chlorophyll and other pigment interferences that are common in eggplant peel and other deeply pigmented commodities. Vortex the mixture vigorously for 60 seconds to ensure proper interaction between the sorbents and matrix components.
Following the clean-up step, centrifuge the d-SPE tube at high speed (≥3000 × g) for 5 minutes to sediment the sorbents. Carefully collect the supernatant and concentrate if necessary under a gentle stream of nitrogen at room temperature. Reconstitute the sample in an appropriate volume of initial mobile phase compatible with the chromatographic system. [2] For this compound analysis, particularly when employing LC-MS/MS, slight acidification of the final extract with 0.1% formic acid can improve analyte stability and chromatographic performance. [2] This modified protocol has demonstrated excellent recovery rates of 102.6-106.1% for this compound in eggplant with RSD values between 2.3-6.4%, confirming its suitability for accurate residue analysis. [2]
The analysis of this compound in cereal grains such as rice requires modifications to address the low moisture content and starchy matrix. Begin by finely grinding the rice sample to a powder using a laboratory mill. Weigh 5.0 g of the ground sample into a 50-mL centrifuge tube. Add 10 mL of water:acetonitrile (1:2, v/v) mixture to hydrate the matrix and facilitate pesticide extraction. [5] Allow the sample to hydrate for 15 minutes with occasional shaking. Add the buffered extraction salts as described in section 3.1, then shake vigorously for 1 minute followed by mechanical shaking for 30 minutes. Due to the starchy nature of cereals, viscosity reduction through heating at 40-50°C during extraction may be necessary to improve extraction efficiency.
After centrifugation, transfer 1 mL of the acetonitrile layer to a d-SPE tube containing PSA and magnesium sulfate for clean-up. [5] The PSA sorbent effectively removes fatty acids and sugars, while magnesium sulfate eliminates residual water. For rice samples, which typically contain lower pigment content compared to leafy vegetables, GCB may be omitted from the clean-up step. Following d-SPE clean-up, concentrate the extract to near dryness under a gentle nitrogen stream and reconstitute in 1 mL of acetonitrile or initial mobile phase. [5] Filter through a 0.20 μm membrane filter prior to analysis. This method has demonstrated an LOQ of 0.01 mg/kg for this compound in rice with recovery rates of 75.25-93.58%, meeting acceptable criteria for residue analysis. [5]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this compound analysis due to its high sensitivity and selectivity. For chromatographic separation, utilize a reverse-phase C18 column (e.g., Phenomenex Kinetex PS C18, 2.6 μm, 3.0 × 100 mm or equivalent) maintained at 40°C. [2] Employ a binary mobile phase system consisting of (A) water containing 0.1% formic acid and (B) methanol or acetonitrile containing 0.1% formic acid. [1] [2] Apply a gradient elution program as follows: initial 60% B, decreasing to 20% B at 0.2-0.5 min, further decreasing to 2% B at 0.5-5 min, maintaining 2% B until 8 min, returning to 60% B at 8.5 min, and holding until 12.5 min for column re-equilibration. [2] The flow rate should be maintained at 0.2 mL/min with an injection volume of 2-5 μL. [2]
For mass spectrometric detection, operate the instrument in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for optimal selectivity and sensitivity. [2] Key MS parameters include: nebulizing gas flow at 3 L/min, drying gas flow at 15 L/min, desolvation line temperature at 250°C, and heat block temperature at 400°C. [2] Monitor specific precursor-to-product ion transitions for this compound, typically including the quantitative transition m/z 347.1→137.1 and confirmatory transitions such as m/z 347.1→125.1. [1] Optimize collision energies for each transition to maximize sensitivity. The retention time for this compound under these conditions is typically between 8-10 minutes, providing sufficient separation from matrix interferences. [1] [2]
While LC-MS/MS is generally preferred for this compound analysis, gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) represents a viable alternative, particularly for laboratories without access to LC-MS/MS systems. For GC-MS/MS analysis, employ a non-polar or mid-polar capillary column such as a 30 m × 0.25 mm i.d. × 0.25 μm film thickness DB-5MS or equivalent. [5] Use helium as the carrier gas at a constant flow rate of 1.0 mL/min. Implement a temperature program starting at 60°C (held for 1 min), ramping to 180°C at 20°C/min, then to 280°C at 10°C/min (held for 10 min), resulting in a total run time of approximately 30 minutes. [5]
For mass spectrometric detection, operate in electron impact ionization (EI) mode at 70 eV with the ion source temperature maintained at 230°C. [5] Utilize multiple reaction monitoring (MRM) mode with specific precursor and product ions for this compound to achieve selective detection. The transfer line temperature should be set at 280°C. Despite the thermal stability concerns for some pesticides, this compound has been successfully analyzed using GC-MS/MS with acceptable performance characteristics, achieving an LOQ of 0.01 mg/kg in rice samples. [5] However, LC-MS/MS generally offers superior performance for this compound analysis due to its compatibility with the compound's thermal characteristics and ionization efficiency.
The following workflow diagram illustrates the complete QuEChERS procedure for this compound residue analysis, incorporating matrix-specific modifications:
Figure 1: Comprehensive QuEChERS Workflow for this compound Residue Analysis in Different Matrices
Low Recovery Rates for this compound: If recovery rates fall below acceptable levels (typically <70%), consider increasing the sonication time during extraction to 15-20 minutes, as studies have shown this significantly improves this compound extraction efficiency. [1] Additionally, verify the pH of the extraction medium, as this compound stability may be compromised under extreme pH conditions. The use of citrate-buffered salts maintaining pH at approximately 5.0-5.5 provides optimal stability for this compound during extraction. [3]
Matrix Effects in LC-MS/MS Analysis: Significant matrix suppression or enhancement can affect quantification accuracy. To address this, employ matrix-matched calibration standards prepared in blank matrix extracts to compensate for these effects. [1] [2] The use of effective clean-up with appropriate d-SPE sorbents can substantially reduce matrix effects. For pigmented matrices, include 7.5 mg GCB in the d-SPE clean-up to remove chlorophyll and other pigments. [2]
Degradation of this compound During Analysis: this compound may degrade in final extracts under certain conditions. To enhance stability, acidify the final extract with 0.1% formic acid after the clean-up step, particularly when PSA is used, as the basic nature of PSA can promote degradation of certain compounds. [3] Store extracts at -20°C and analyze within 24-48 hours of preparation to minimize degradation.
Implement a comprehensive quality control protocol during this compound analysis to ensure data reliability. Include procedural blanks, replicate samples, and spiked recovery samples (at least one per batch of 20 samples) at a concentration level relevant to the MRL (typically 0.01-0.05 mg/kg). [1] [2] Acceptable recovery ranges for this compound should be 70-120% with RSD values <20%. [1] [2] [5] Utilize internal standards where available, preferably isotope-labeled this compound if commercially obtainable, to improve quantification accuracy. For routine monitoring, include quality control samples in each analytical batch to verify method performance over time.
The QuEChERS extraction method provides a robust, efficient, and reliable approach for the determination of this compound residues in various agricultural matrices. Through appropriate method optimization and validation, as detailed in these application notes, laboratories can implement this methodology to monitor this compound compliance with regulatory limits such as the EU MRL of 0.02 mg/kg in eggplant and other crops. [2] The flexibility of the QuEChERS approach allows for matrix-specific modifications while maintaining analytical integrity, making it suitable for routine monitoring programs and research applications. The comprehensive protocols and troubleshooting guidance provided in this document will assist researchers and analytical chemists in implementing reliable this compound residue analysis, thereby contributing to enhanced food safety and regulatory compliance.
The following method has been adapted from a study that used HPLC-MS/MS to quantify this compound residues in spinach and soil [1].
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method was employed for sample preparation.
The analysis was performed using a Liquid Chromatography-Tandem Mass Spectrometer [1].
The analytical method was validated according to standard guidelines, with results meeting acceptance criteria [1].
The table below summarizes key findings from the study on residue dissipation and bioconcentration [1].
| Parameter | Greenhouse Soil | Spinach (48 DAT) | Spinach (55 DAT) |
|---|---|---|---|
| Application Dose (Recommended) | 0.1 kg a.i./1000 m² | 0.006 mg/kg | 0.003 mg/kg |
| Application Dose (Double) | 0.2 kg a.i./1000 m² | 0.025 mg/kg | 0.008 mg/kg |
| DT₅₀ (Half-life) | 50 - 54 days | - | - |
| Bioconcentration Factor (BCF) | - | 0.003 - 0.008 | 0.001 - 0.002 |
DAT: Days After Treatment; a.i.: active ingredient; DT₅₀: Time for 50% dissipation.
The following diagrams, created using Graphviz, outline the experimental workflow and the logical relationship of residue dynamics.
This workflow summarizes the key sample preparation and analysis steps. The QuEChERS extraction includes a sonication step to improve this compound recovery [1].
This diagram illustrates the fate of this compound after application. Residues in spinach decrease over time due to both pesticide dissipation in soil and dilution from crop growth [1].
The bioconcentration factor (BCF) is a critical parameter for estimating the potential to transfer from soil into cultivated crops. For non-systemic fungicides like pencycuron (a phenylurea fungicide used to control diseases caused by Rhizoctonia solani), understanding this soil-crop pathway is essential for consumer safety and establishing realistic maximum residue limits (MRLs) [1] [2]. This protocol outlines a standardized method for estimating the BCF of this compound in leafy vegetables, using spinach as a model crop, based on current analytical methodologies and field experimentation practices [1].
The BCF is calculated using the ratio of the residue concentration found in the harvested crop to the initial residue concentration applied to the soil. The formula is defined as:
\( {\text{BCF }} = \frac{\left( {{\text{Harvested crop residue }}\left( {{\text{mg/kg}}_{{\text{fw}}} } \right)} \right)}{\left( {{\text{Initial soil residue }}\left( {{\text{mg/kg}}} \right)} \right)} \) [1]
Where:
The following parameters should be considered when designing the field experiment:
The analytical workflow for quantifying this compound residues in soil and spinach samples is as follows:
Figure 1. Workflow for this compound Residue Analysis in Soil and Spinach.
Detailed Steps:
The analytical method must be validated to ensure reliability, with the following performance criteria [1]:
The quantitative data obtained from a study following this protocol can be summarized as shown below.
Table 1: Example this compound Residues and Calculated BCF in Spinach (Greenhouse Study) [1]
| Treatment Dose | Residue in Spinach (mg/kg fw) | Initial Soil Residue (mg/kg) | Bioconcentration Factor (BCF) | | :--- | :--- | :--- | :--- | | | 48 DAT | 55 DAT | 48 DAT | 55 DAT | | Recommended | 0.006 | 0.003 | Not Reported | 0.003 - 0.008* | 0.001 - 0.002* | | Double | 0.025 | 0.008 | Not Reported | 0.003 - 0.008* | 0.001 - 0.002* | Note: The original study calculated BCF ranges based on the initial soil residue and the crop residues at two harvest dates. DAT = Days After Treatment.
Table 2: Key Dissipation and Growth Parameters [1]
| Parameter | Value | Note |
|---|---|---|
| DT₅₀ in Greenhouse Soil | 50 - 54 days | Time for 50% dissipation, estimated using a single exponential model. |
| Spinach Growth Factor | 1.5 - 1.8 times | Increase in fresh weight between 48 and 55 DAT. A key factor reducing residue concentration. |
\(DT_{50}\) (50% dissipation time) is calculated from the rate constant \(k\) using the equation: \(DT50 = ln 2/k\). In greenhouse conditions, this process is slower due to the lack of rainfall and UV light [1].
This compound is a non-systemic fungicide of the phenylurea class used to control diseases caused by Rhizoctonia solani, such as sheath blight, stem canker, and damping-off [1] [2]. It is considered a protective fungicide that primarily inhibits the saprotrophic spread of the fungus in the soil, preventing it from reaching host plants [2].
Understanding the dissipation of this compound in soil and its potential to be taken up by crops is crucial for food safety and environmental health.
| Crop/ Condition | Initial Soil Dose (kg a.i./1000 m²) | DT50 in Soil (Days) | Residue in Crop (mg kg⁻¹) | Bioconcentration Factor (BCF) |
|---|---|---|---|---|
| Spinach (Greenhouse) | 0.1 | 50 - 54 | 0.006 (at 48 DAT) | 0.003 - 0.008 (at 48 DAT) |
| 0.2 | 50 - 54 | 0.025 (at 48 DAT) | 0.001 - 0.002 (at 55 DAT) | |
| Eggplant (Greenhouse) | n/a | 4.9 (in fruit) | 0.045 (at 0 DAT) | n/a |
DAT: Days After Treatment; BCF: Harvested crop residue (mg/kg fresh weight) ÷ Initial soil residue (mg/kg); n/a: Data not available in search results.
The data shows that this compound is persistent in greenhouse soil, but residues in spinach are low and decrease over time, further diluted by plant growth [1]. In eggplant fruits, residues dissipate rapidly [3].
Site-specific application spatially localizes the fungicide to create a "shield" that blocks the pathogen's spread, significantly reducing the amount of chemical used [2].
The following diagram outlines the experimental workflow for developing and validating a site-specific application strategy.
The protocols below are adapted from recent research on this compound residue analysis and site-specific efficacy testing [1] [2].
Sample Preparation and Analysis
Site-Specific "Shield Effect" Bioassay
Effective control of Rhizoctonia involves integrating chemical and cultural practices.
Pencycuron (1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea) is a non-systemic protective fungicide of the phenylurea class, widely used for controlling soil-borne diseases such as sheath blight (Rhizoctonia solani) and Sclerotinia rot in various crops [1] [2]. Understanding its dissipation kinetics in greenhouse soil is essential for environmental risk assessment and crop safety evaluation, particularly for leafy vegetables like spinach where soil residues can lead to bioconcentration [1].
These application notes provide detailed methodologies for monitoring this compound residues, analyzing dissipation kinetics, and calculating bioconcentration factors (BCF) in greenhouse environments, based on current research findings and validated analytical techniques.
Recent studies on this compound dissipation in greenhouse soils under protected conditions reveal significantly longer persistence compared to open-field environments:
Table 1: this compound Dissipation Parameters in Greenhouse Soil (Spinach Cultivation)
| Application Rate | Initial Soil Residue (mg/kg) | DT₅₀ (days) | Dissipation Kinetics | Reference |
|---|---|---|---|---|
| Recommended dose | 0.81 | 50 | Single first-order | [1] |
| Double dose | 1.71 | 54 | Single first-order | [1] |
The 50-54 day half-life observed in greenhouse conditions is substantially longer than the 23-38 days reported in open-field conditions [1], highlighting the reduced dissipation potential in protected environments where rainfall and UV exposure are minimized.
Table 2: this compound Dissipation Under Various Environmental Conditions
| Environmental Condition | DT₅₀ Range (days) | Key Factors Influencing Dissipation | Reference |
|---|---|---|---|
| Greenhouse soil | 50-54 | Biological decomposition, minimal rainfall/UV | [1] |
| Open field | 23-38 | Rainfall, temperature, sunlight, humidity | [1] |
| Laboratory conditions | 7-95 | Soil type, moisture, temperature, organic matter | [1] [3] |
| Rice plants | 1.57-2.77 | Photodegradation, plant metabolism | [2] |
Table 3: this compound Bioconcentration Factors (BCF) in Spinach from Greenhouse Soil
| Application Rate | Days After Treatment | Spinach Residue (mg/kg) | BCF Value | Reference |
|---|---|---|---|---|
| Recommended dose | 48 | 0.006 | 0.003 | [1] |
| Double dose | 48 | 0.025 | 0.008 | [1] |
| Recommended dose | 55 | 0.003 | 0.001 | [1] |
| Double dose | 55 | 0.008 | 0.002 | [1] |
The decreasing BCF values over time reflect both chemical dissipation and crop growth dilution, with spinach biomass increasing 1.5-1.8 times during the seven-day additional cultivation period [1].
Experimental Workflow for this compound Dissipation Studies
Analytical Workflow for this compound Residue Analysis
The dissipation kinetics follow first-order reaction patterns:
Equation 1: First-order dissipation kinetics
Where:
Equation 2: Half-life (DT₅₀) calculation
Equation 3: BCF determination
Table 4: Key Factors Affecting this compound Dissipation in Soil
| Factor | Impact on Dissipation | Mechanism | Reference |
|---|---|---|---|
| Soil moisture | Faster dissipation at 60% WHC vs. waterlogged conditions | Enhanced microbial activity and chemical hydrolysis | [3] |
| Organic amendment | Reduced half-life in manure-amended soil | Increased microbial population and diversity | [3] |
| Soil type | Variable half-lives (7-95 days) across different soils | Differences in adsorption capacity and microbial communities | [1] [3] |
| Temperature | Accelerated dissipation at higher temperatures | Increased microbial activity and chemical reaction rates | [4] |
| UV exposure | Significant photodegradation in field conditions | Direct photolysis of parent compound | [1] |
| Greenhouse effect | Longer persistence (50-54 days) | Minimized rainfall leaching and reduced UV exposure | [1] |
Based on current research findings, the following recommendations are provided for researchers and regulatory authorities:
These protocols provide comprehensive guidance for conducting this compound dissipation studies in greenhouse environments, ensuring reliable data generation for environmental fate assessment and regulatory decision-making.
The following table summarizes the key data from residue trials for this compound in potatoes, based on an application to raise the Maximum Residue Level (MRL) in the European Union [1].
| Trial Parameter | Details & Results |
|---|---|
| Applicant | Bayer CropScience [1] |
| Initial MRL | 0.1 mg/kg [1] |
| Proposed MRL | 0.2 mg/kg [1] |
| Residue Definition (Enforcement & Risk Assessment) | Parent this compound [1] |
| Use Pattern | Intended use in Northern Europe (NEU) and Southern Europe (SEU) [1] |
| Critical Residue Dataset | NEU trials (more critical data) [1] |
| Derived MRL Proposal | 0.2 mg/kg [1] |
| Enforcement Method | Adequate analytical methods available [1] |
The general workflow for a residue trial and analysis involves several critical stages, from designing the field trial to quantifying residues in the laboratory. While the EFSA opinion details the overall data requirements [1], a recent 2025 study on this compound in spinach provides a clear, validated methodology for soil and crop analysis that can serve as a reference protocol [2].
Figure 1: General workflow for pesticide residue analysis in crops.
This is a standardized and widely used sample preparation method [2] [3].
The EFSA assessment highlighted several critical points that are essential for researchers to understand the broader context of residue studies [1].
Figure 2: Logical flow of the EFSA MRL application assessment.
The following protocol is adapted from a recent study on this compound dissipation in greenhouse soil, which used a QuEChERS-based extraction method followed by LC-MS/MS analysis [1].
Sample Preparation (QuEChERS Extraction)
Extract Cleanup (d-SPE)
LC-MS/MS Instrumental Analysis The table below summarizes the instrumental conditions used for this compound analysis [1]:
LC Conditions | Parameter | Specification | | :--- | :--- | | Instrument | LCMS-8040 or equivalent | | Column | C18 (e.g., 2.6 µm, 3 x 100 mm) | | Column Temp. | 40 °C | | Mobile Phase | (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in methanol | | Injection Volume | 2 µL | | Flow Rate | 0.2 mL/min |
MS/MS Conditions | Parameter | Specification | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI+) | | Nebulizing Gas | 3 L/min | | Drying Gas | 15 L/min | | DL Temperature | 250 °C | | Heat Block Temperature | 400 °C |
The following workflow diagram illustrates the complete analytical procedure:
The analytical method was validated for parameters including linearity, accuracy, precision, and sensitivity. Key performance data are summarized below [1]:
| Validation Parameter | Results for Soil |
|---|---|
| Linearity (R²) | > 0.999 |
| Calibration Range | 0.002 – 0.250 mg L⁻¹ |
| Limit of Quantification (LOQ) | 0.004 mg kg⁻¹ |
| Recovery (%) (at 0.010 mg kg⁻¹) | 72.6 – 101.0 |
| Recovery (%) (at 0.100 mg kg⁻¹) | 72.6 – 101.0 |
| Precision (CV%) | Data not fully specified in source |
Pencycuron ([1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea]) is a non-systemic protective fungicide of the phenylurea class widely used for controlling sheath blight caused by Rhizoctonia solani in rice cultivation. Its application has increased significantly in tropical and subtropical regions, particularly under waterlogged conditions where fungal diseases proliferate. Understanding the environmental behavior and ecological impact of this compound in rice soil ecosystems is essential for developing sustainable agricultural practices that maintain soil health while effectively controlling pathogenic fungi.
This compound exhibits moderate persistence in agricultural soils, with its dissipation governed by both biotic and abiotic factors. Under waterlogged conditions typical of rice cultivation, the fungicide demonstrates complex interactions with soil components and microbial communities. Laboratory studies have confirmed that microbial degradation represents a significant pathway for this compound dissipation, with degradation rates varying substantially based on soil properties and organic amendments. The presence of organic supplements such as decomposed cow manure (DCM) can influence this compound bioavailability and degradation through adsorption processes and stimulation of microbial metabolic activity [1]. These factors must be considered when designing monitoring studies and interpreting residue data for regulatory decisions and environmental risk assessments.
Comprehensive field monitoring requires careful selection of representative rice cultivation sites with detailed characterization of soil properties. Researchers should establish experimental plots in regions with active rice production, ensuring inclusion of major soil types relevant to rice cultivation. For a complete understanding of this compound behavior, sites should include both alluvial soils (Typic udifluvent) and coastal saline soils (Typic endoaquept) to account for varying soil properties that influence fungicide dynamics [1]. Each experimental plot should measure approximately 2.0 × 5.5 meters with three replications per treatment in a randomized complete block design.
Soil characterization must include analysis of pH, electrical conductivity, organic carbon content, total nitrogen, and soil texture. The experimental site described in prior studies was located at 22°52′N latitude and 88°30′E longitude, 1.3 m above mean sea level, with a sub-humid climate receiving approximately 1300 mm annual precipitation [2]. Such detailed documentation enables proper interpretation of results and facilitates comparison across studies. Water management should follow standard practices for rice cultivation, maintaining waterlogged conditions throughout the experimental period to simulate real agricultural conditions.
This compound should be applied as a foliar spray or soil incorporation according to local agricultural practices. Treatment concentrations should include the recommended field rate (FR), double the recommended rate (2FR), and ten times the recommended rate (10FR) to assess dose-response relationships and potential overdose scenarios [2]. For rice fields, the recommended field dose is typically 187.5 g active ingredient per hectare, applied at critical growth stages—usually 33 and 49 days after transplantation [3].
Systematic soil sampling should be conducted at predetermined intervals: 0 (2 hours after application), 1, 3, 7, 10, 15, 30, 45, and 60 days after application. Samples must be collected from the surface layer (0-15 cm) using a soil auger, with multiple subsamples combined to create a composite sample for each replication. Simultaneous plant sampling enables comparison of residue dissipation patterns between soil and rice plants. All samples should be immediately placed in dark containers, stored on ice during transport, and maintained at -20°C until analysis to prevent microbial degradation and preserve sample integrity [2] [3].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides an efficient approach for this compound extraction from both soil and plant matrices. For soil samples, air-dry and gently crush samples to break up aggregates without destroying soil structure. Swell 5.0 g of soil with 5 mL of distilled water for 15 minutes, then add 10 mL of acetonitrile (ACN) and shake vigorously. For plant tissues, homogenize 10.0 g of sample with 10 mL of ACN using a high-speed blender [4] [5].
The extraction step employs a salting-out mixture containing 4.0 g MgSO₄, 1.0 g NaCl, 0.5 g Na₂citrate, and 1.0 g Na₃citrate to separate organic and aqueous phases. After vortexing and shaking at 200 rpm for 1 hour, samples should be centrifuged at 3000-4000 g for 10 minutes at 4°C. The supernatant ACN layer containing this compound is then transferred for cleanup [4]. For complex matrices like eggplant, incorporating a sonication step (15 minutes) following shaking extraction significantly improves recovery rates [4].
Cleanup procedures are essential for removing co-extracted interferents. Transfer 1 mL of the ACN extract to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄, 25 mg C18, and 25 mg primary secondary amine (PSA). For pigmented plant matrices, additional cleanup with graphitized carbon black (GCB, 7.5 mg) effectively removes chlorophyll and other pigments [5]. Vortex the mixture for 30 seconds, centrifuge, and filter the supernatant through a 0.20 μm syringe filter prior to instrumental analysis.
For precise quantification of this compound residues, Liquid Chromatography tandem Mass Spectrometry provides the necessary sensitivity and specificity. The following conditions have been optimized for this compound separation and detection:
Table 1: Method Validation Parameters for this compound Analysis in Environmental Samples
| Parameter | Soil | Rice Plant | Spinach | Eggplant |
|---|---|---|---|---|
| LOQ (mg/kg) | 0.004 | 0.005 | 0.002 | 0.005 |
| Linear Range (mg/L) | 0.002-0.250 | 0.002-0.100 | 0.002-0.100 | 0.002-0.100 |
| Recovery (%) | 72.6-101.0 | 90.0-93.4 | 94.0-96.9 | 102.6-106.1 |
| RSD (%) | - | 2.5-3.0 | - | 2.3-6.4 |
Soil microbial biomass carbon provides a crucial indicator of pesticide impact on the soil ecosystem. Determine MBC using the chloroform fumigation-extraction method [2]. Briefly, fumigate soil samples with ethanol-free CHCl₃ for 24 hours in the dark, then extract with 0.5 M K₂SO₄ for 30 minutes. Analyze the organic carbon in both fumigated and non-fumigated extracts using a TOC analyzer or through chemical oxidation. Calculate MBC as the difference between fumigated and non-fumigated extracts divided by the kEC factor (0.45) [2].
Soil respiration measurements provide insights into microbial metabolic activity. Incubate soil samples (50 g dry weight equivalent) in airtight containers with a vial containing NaOH solution to trap evolved CO₂. After incubation periods (typically 10 days at 28°C), titrate the NaOH with HCl to determine CO₂ production. For more detailed assessment of microbial metabolic status, calculate the metabolic quotient (qCO₂) as the ratio of basal respiration to microbial biomass C [2]. Additionally, fluorescein diacetate hydrolyzing activity serves as a broad indicator of hydrolytic enzyme activity. Incubate soil samples with fluorescein diacetate solution for 1 hour at room temperature, then measure the released fluorescein at 490 nm after centrifugation [2].
Ergosterol content serves as a specific biomarker for fungal biomass in soils. Extract soil samples with 100% ethanol by refluxing for 30 minutes, then analyze the extracts using reversed-phase HPLC with detection at 282 nm [2]. As ergosterol is predominantly present in the phospholipid bilayer of fungal cell membranes, it provides a reliable index of fungal presence and biomass that is more specific than plate counting methods.
For comprehensive assessment of soil health, measure the activities of key enzymes involved in nutrient cycling: dehydrogenase for overall microbial activity, acid phosphatase for phosphorus mineralization, and urease for nitrogen transformation. Dehydrogenase activity can be determined by measuring the reduction of 2,3,5-triphenyltetrazolium chloride to triphenylformazan, while acid phosphatase and urease activities are measured using p-nitrophenyl phosphate and urea as substrates, respectively [2]. These enzymatic assays provide sensitive indicators of pesticide-induced disturbances in soil biochemical processes.
Table 2: Effect of this compound Application on Soil Microbial Parameters in Waterlogged Conditions
| Parameter | Control | Field Rate (FR) | 2× FR | 10× FR | Measurement Timeline |
|---|---|---|---|---|---|
| Microbial Biomass C (μg/g) | 231 | 217 | 206 | 179 | 30-60 days after application |
| Ergosterol (μg/g) | 4.92 | 4.75 | 4.51 | 3.98 | 30-60 days after application |
| FDHA (μg/g/h) | 14.8 | 13.9 | 12.8 | 11.2 | 30-60 days after application |
| Dehydrogenase (μg TPF/g/d) | 68.4 | 64.9 | 61.3 | 53.7 | 30-60 days after application |
| qCO₂ (mg CO₂-C/g MBC/h) | 0.89 | 0.93 | 0.97 | 1.12 | 30-60 days after application |
This compound dissipation in waterlogged rice soil typically follows first-order kinetics. Calculate the dissipation rate constant (k) using the exponential decay equation Ct = C0 × e^(-kt), where Ct is the residue concentration at time t, and C0 is the initial concentration after application. Determine the half-life (DT₅₀) using the relationship DT₅₀ = ln(2)/k [4]. Under field conditions in waterlogged rice soils, this compound half-lives typically range from 50-54 days in greenhouse conditions [4] to shorter periods in open fields where factors like rainfall accelerate dissipation.
When interpreting dissipation data, consider that higher application rates generally result in longer persistence. For rice plants themselves, dissipation occurs much more rapidly, with half-lives of 1.57-2.77 days regardless of application rate [3]. This differential dissipation pattern between soil and plants highlights the importance of matrix-specific kinetic modeling. Report correlation coefficients (R²) for regression models and include statistical parameters such as standard error of estimates to indicate model reliability.
For microbial parameters, calculate percentage inhibition relative to control plots for each sampling interval: % Inhibition = [(Control - Treatment)/Control] × 100. Statistical analysis should include ANOVA followed by post-hoc tests (e.g., Tukey's HSD) to identify significant differences between treatments and controls. The persistence of effects represents a critical assessment endpoint—transient suppression of microbial parameters followed by recovery to control levels indicates lower risk than prolonged suppression.
The metabolic quotient (qCO₂) serves as a particularly sensitive indicator of pesticide-induced stress on soil microbial communities. Values significantly higher than controls suggest that microorganisms are diverting more energy from growth to maintenance functions, representing a physiological stress response [2]. Similarly, increases in the respiratory quotient may indicate disturbances in microbial community structure and function. These ecophysiological parameters provide early warning signals of ecosystem disturbance before more pronounced effects on microbial biomass become apparent.
The following diagram illustrates the complete experimental workflow for this compound monitoring in waterlogged rice soil systems:
Figure 1: Experimental workflow for comprehensive monitoring of this compound in waterlogged rice soil systems, integrating both chemical and biological assessment approaches.
These application notes provide standardized protocols for monitoring this compound in waterlogged rice soil systems, with emphasis on integrating chemical analysis with assessment of microbial parameters. The methodologies outlined enable researchers to generate comparable data across different sites and conditions, facilitating comprehensive risk assessment of this fungicide in rice ecosystems. Adherence to these protocols ensures reliable data on this compound persistence and its effects on non-target soil microorganisms, supporting evidence-based decisions for sustainable pesticide management in rice cultivation.
This compound (chemical name: 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea) is a non-systemic fungicide belonging to the phenylurea class that is primarily used for controlling Rhizoctonia diseases and black scurf in various crops. As a phenylurea fungicide, it exhibits a specific mechanism of action involving the inhibition of cell division and disruption of β-tubulin assembly in target fungi, thereby preventing mycelial growth and development [1]. With annual production reaching 19.3 metric tons in Korea alone as of 2023, understanding the environmental impact of this compound on non-target soil microorganisms has become crucial for comprehensive ecological risk assessment [2]. Soil microbial communities constitute the foundation of soil fertility, driving essential ecosystem processes including organic matter decomposition, nutrient cycling, and maintenance of soil structure.
The maintenance of soil quality depends significantly on the structural and functional integrity of soil microbial communities, with microbial biomass serving as a particularly sensitive indicator of soil health [3]. Within this context, microbial biomass carbon (MBC), soil ergosterol content (a biomarker for fungal biomass), and fluorescein diacetate hydrolyzing activity (FDHA) have emerged as key parameters for assessing pesticide impacts on soil ecosystems. These parameters provide insights into different aspects of microbial status: MBC reflects the total living microbial component, ergosterol specifically quantifies fungal biomass, and FDHA represents the combined activity of several hydrolytic enzymes (protease, lipase, and esterase) that broadly indicate microbial metabolic activity [3]. This document presents comprehensive application notes and standardized protocols for evaluating the effects of this compound on these critical soil microbial parameters, providing researchers with validated methodologies for ecological safety assessment.
This compound application demonstrates concentration-dependent effects on soil microbial communities, with the most pronounced impacts observed at elevated application rates. Research indicates that this compound spiking at field rate (FR) and 2-times FR (2FR) results in primarily transitory toxic effects on soil microbial biomass-C (MBC), ergosterol content, and fluorescein diacetate hydrolyzing activity (FDHA). At these application levels, the observed suppression of microbial parameters is typically short-lived, with recovery occurring within a relatively brief timeframe. However, at 10-times FR (10FR), the inhibitory effects on these microbial parameters persist for a longer duration, suggesting a more substantial disruption of soil microbial community structure and function [4] [5]. Importantly, studies have revealed that this compound exhibits greater toxicity to metabolically activated soil microbial populations compared to dormant communities, with fungal components appearing particularly susceptible to its inhibitory effects [5].
The ecophysiological status of soil microbial communities, as expressed through the microbial metabolic quotient (qCO₂) and microbial respiration quotient (Qᵣ), shows measurable but generally transient changes following this compound application. These quotients represent valuable indicators of microbial stress response, with increases typically signifying reduced metabolic efficiency. The duration of these ecophysiological disturbances appears dose-dependent, persisting slightly longer at the 10FR application rate but generally returning to baseline levels over time [4] [5]. Interestingly, the amendment of decomposed cow manure (DCM), while enhancing the degradation rate of this compound in soil, does not appear to exert any significant counteractive effect on the compound's toxicity toward the measured microbial variables [5].
Table 1: Effects of this compound on Soil Microbial Parameters in Different Soil Types
| Application Rate | Microbial Biomass C | Ergosterol Content | FDHA | qCO₂ & Qᵣ | Recovery Time |
|---|---|---|---|---|---|
| Field Rate (FR) | Short-lived suppression | Short-lived suppression | Short-lived suppression | Transient change | Fast recovery |
| 2FR | Short-lived suppression | Short-lived suppression | Short-lived suppression | Transient change | Fast recovery |
| 10FR | Longer suppression | Longer suppression | Longer suppression | Longer disturbance | Slower recovery |
| With DCM Amendment | No counteractive effect | No counteractive effect | No counteractive effect | Not reported | No significant improvement |
The dissipation behavior of this compound in soil environments exhibits significant variability depending on environmental conditions, soil properties, and management practices. Under greenhouse conditions (which minimize the effects of rainfall and UV sunlight), the 50% dissipation time (DT₅₀) for this compound ranges between 50-54 days, according to recent studies conducted in 2025 [2]. This persistence timeframe approximately corresponds to the typical cultivation period for spinach from seedling to harvest, highlighting the potential for residue transfer to crops. In contrast, studies conducted under open-field conditions report substantially shorter dissipation half-lives of 23-38 days, suggesting that environmental factors such as rainfall, temperature, sunlight exposure, and humidity significantly influence degradation rates [2]. The considerable variation in reported laboratory DT₅₀ values (ranging from 7-95 days) further underscores the importance of soil-specific characteristics in determining this compound persistence [2].
Soil properties exert profound influences on this compound degradation dynamics, with studies indicating faster degradation rates in coastal saline (CS) soils compared to alluvial (AL) soils [5]. The addition of decomposed cow manure (DCM) further enhances degradation rates in both soil types, likely due to stimulated microbial activity, though this accelerated dissipation does not necessarily correlate with reduced toxicity to microbial communities [5]. The bioconcentration factor (BCF) for this compound in spinach, representing the transfer potential from soil to crop, ranges between 0.001-0.008, with lower values observed at later harvest dates (55 days after treatment) compared to earlier harvests (48 days after treatment) [2]. This reduction over time appears influenced significantly by crop growth dilution effects, with spinach fresh weight increasing 1.5-1.8 times during the seven-day additional cultivation period [2].
Table 2: this compound Degradation Kinetics in Different Environmental Conditions
| Condition/Soil Type | DT₅₀ (Days) | Factors Influencing Degradation | Notes |
|---|---|---|---|
| Greenhouse Soil | 50-54 | Minimal rainfall & UV exposure | Matches spinach cultivation time |
| Open Field | 23-38 | Rainfall, temperature, sunlight, humidity | Rainfall considered major factor |
| Laboratory Range | 7-95 | Soil texture, microbial activity, soil properties | Wide variation based on conditions |
| Coastal Saline Soil | Faster than alluvial | Native microbial communities, soil properties | Enhanced degradation rate |
| With DCM Amendment | Enhanced degradation | Stimulated microbial activity | Does not reduce toxicity |
Soil collection and preparation represent critical initial steps in assessing this compound effects on microbial parameters. Researchers should collect soil from the target agricultural fields (e.g., alluvial soil classified as Typic Udifluvent or coastal saline soil as Typic Endoaquept) from the 0-10 cm depth layer [5]. The collected soil should be air-dried at room temperature and sieved through a 2-mm mesh to remove stones, root fragments, and other debris, then stored at 5°C until use to preserve native microbial activity [5]. For long-term storage, maintaining soil at field capacity in sealed containers at 4°C is recommended to prevent microbial community shifts.
Experimental Setup: Prepare laboratory microcosms using screw-cap glass containers with a base layer of quartz sand. Transfer 80 g of dry soil to soil sample rings and install them on ceramic plates above the quartz sand layer [6]. This design maintains appropriate moisture conditions throughout the incubation period.
This compound Application: Prepare this compound solutions at field rate (FR), 2FR, and 10FR concentrations using appropriate formulation (e.g., 20% suspension concentrate). Apply the solutions uniformly to the soil surface using a precision sprayer or micropipette. Include control treatments receiving only water for baseline comparisons [5].
Cow Manure Amendment: For treatments evaluating organic amendment effects, incorporate decomposed cow manure (DCM) at a standardized rate (e.g., 1-2% w/w) into the soil before this compound application [5].
Incubation Conditions: Maintain microcosms in climate-controlled chambers at appropriate temperature (e.g., 25±2°C) and moisture content (typically at field capacity) for the duration of the experiment. For waterlogged condition studies, maintain a water layer of 1-2 cm above the soil surface [4].
Microbial biomass carbon (MBC) determination should be performed using the chloroform fumigation-extraction method [4] [5]. Fumigate soil samples with ethanol-free chloroform for 24 hours in a vacuum desiccator, then extract with 0.5 M K₂SO₄ (1:4 soil:extractant ratio) for 30 minutes on a mechanical shaker. Analyze the organic carbon content in the filtered extracts using a TOC analyzer. Calculate MBC as the difference between fumigated and non-fumigated samples using a conversion factor (kEC) of 0.45 [3].
Ergosterol Extraction and Analysis: Extract ergosterol from soil samples (approximately 2 g fresh weight) using alcoholic alkali extraction with 10 ml of 10% KOH in methanol by heating at 70°C for 90 minutes [3]. After cooling, partition ergosterol into n-hexane by adding 4 ml of sterile distilled water and 5 ml of n-hexane, followed by centrifugation at 3000 × g for 10 minutes. Collect the hexane layer and analyze using reversed-phase HPLC with UV detection at 282 nm.
Fluorescein Diacetate Hydrolyzing Activity (FDHA): Determine FDHA by incubating soil samples (1 g fresh weight) with 5 ml of 60 mM sodium phosphate buffer (pH 7.6) and 0.5 ml of fluorescein diacetate solution (1000 μg ml⁻¹) for 60 minutes at 30°C [3]. Terminate the reaction by adding 5 ml of chloroform-methanol (2:1 v/v), then centrifuge at 3000 × g for 10 minutes. Measure the absorbance of the supernatant at 490 nm and calculate activity using a fluorescein standard curve.
Soil Respiration Measurements: Determine basal soil respiration by incubating soil samples (50 g dry weight equivalent) in sealed containers with a vial of 1 M NaOH to trap evolved CO₂ [3]. After 24 hours at 25°C, precipitate the carbonate with 1.5 M BaCl₂ and titrate the residual NaOH with standardized HCl to determine CO₂ evolution. For substrate-induced respiration (SIR), amend soils with glucose solution (10 mg g⁻¹ soil) before measurement.
Sample extraction for this compound residue analysis should employ the QuEChERS method [2] [1]. For soil samples, swell 5.0 g of soil with 5 mL of distilled water for 15 minutes, then add 10 mL of acetonitrile and shake vigorously for 1 minute. Add partitioning salts (4.0 g MgSO₄, 1.0 g NaCl, 1.0 g Na₃-citrate, and 0.5 g Na₂H-citrate) and shake immediately for 1 minute, then centrifuge at 3000 × g for 10 minutes at 4°C. For plant tissues (e.g., spinach, eggplant), homogenize 10.0 g of sample with 10 mL of acetonitrile and the partitioning salt mixture, followed by shaking and centrifugation as above.
Cleanup Procedure: Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg MgSO₄, 25 mg C18, and 25 mg primary secondary amine (PSA) for plant tissues [2]. For eggplant matrices, include 7.5 mg graphitized carbon black (GCB) to effectively remove interfering pigments [1]. Vortex for 30 seconds, centrifuge at 3000 × g for 5 minutes, and filter the supernatant through a 0.20 μm syringe filter prior to analysis.
LC-MS/MS Analysis: Perform analysis using a triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) in positive mode [1]. Employ a C18 reversed-phase column (e.g., Kinetex PS C18, 2.6 μm, 3 × 100 mm) with a mobile phase of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol with a gradient elution. Set the mass spectrometer to monitor multiple reaction monitoring (MRM) transitions for this compound, with the quantitative transition typically being m/z 329.1 → 125.0 [1].
Method Validation: Validate the analytical method according to international guidelines by establishing linearity (R² > 0.999), accuracy (recovery rates of 70-110%), and precision (RSD < 15%) [2]. Determine the limit of quantification (LOQ) based on a signal-to-noise ratio of 10:1, which typically reaches 0.002 mg/kg for plant matrices and 0.004 mg/kg for soil matrices [2].
Soil microorganisms employ various survival strategies when exposed to respiration-inhibiting toxicants such as pesticides. Research with sodium azide (NaN₃), a model respiration inhibitor, has demonstrated that microbial communities can maintain persistent CO₂ release even under inhibited conditions through metabolic bypass mechanisms [6]. When the electron transport chain is compromised, microorganisms can shift toward increased use of glucose for energy production via the pentose phosphate pathway, as evidenced by high ¹³C recovery from C-1 position in CO₂ from specifically labeled glucose substrates [6]. This metabolic flexibility allows microbial communities to sustain energy production even while facing respiratory challenges.
Another key adaptation mechanism involves the allocation of carbon resources toward the synthesis of redox-active substances that enable extracellular electron transfer, effectively bypassing inhibited intracellular electron transport chains [6]. This extracellular electron transport system permits microorganisms to maintain energy metabolism despite exposure to respiration-inhibiting compounds. Additionally, microbial communities demonstrate remarkable resource recycling efficiency during recovery phases, with studies showing that post-inhibition growth is largely supported by recycling of "cost-intensive biomass compounds" such as alkyl chains from microbial necromass [6]. These sophisticated adaptation strategies help explain why the toxic effects of respiration inhibitors are typically much less pronounced in complex soil environments compared to pure culture systems.
The diagram below illustrates the experimental workflow for assessing this compound effects on soil microbial parameters:
Diagram 1: Experimental workflow for assessing this compound effects on soil microbial parameters, showing the sequence from soil preparation through to data interpretation
The conceptual diagram below illustrates microbial stress response pathways when exposed to pesticides like this compound:
Diagram 2: Microbial stress response pathways and adaptation mechanisms when exposed to pesticides like this compound, showing both measurable effects and underlying physiological processes
The transitory nature of this compound's effects on soil microbial parameters at field application rates suggests that this fungicide poses relatively low ecological risk when used according to recommended guidelines. The observed recovery of microbial biomass, ergosterol content, and hydrolytic activity within short timeframes indicates that soil microbial communities possess inherent resilience to this compound exposure at agronomically relevant concentrations [5]. However, the dose-dependent response observed across studies, with more pronounced and prolonged effects at 10FR, underscores the importance of adhering to recommended application rates to minimize disruptions to soil ecological functioning [4] [5].
The differential sensitivity between metabolically active and dormant microbial populations, with fungi appearing particularly susceptible to this compound, may have implications for long-term soil quality with repeated applications. Since fungi play crucial roles in soil aggregation and decomposition of complex organic compounds, transient reductions in fungal biomass could potentially affect these ecosystem processes during periods of maximum suppression [5]. Additionally, the lack of protective effect from organic amendments like decomposed cow manure, despite enhanced degradation rates, suggests that simply incorporating organic matter may not sufficiently mitigate this compound's impact on soil microbial communities [5].
From a regulatory perspective, the establishment of pre-harvest residue limits (PHRLs) for crops like eggplant provides valuable tools for managing residue concentrations throughout the growth cycle [1]. The relatively short half-life of this compound in eggplant (4.9 days) suggests limited persistence in this crop matrix, while the longer dissipation times in soil (50-54 days in greenhouse conditions) highlight the importance of considering soil residue buildup in crop rotation planning [2] [1]. Future research should focus on field validation of laboratory findings, assessment of repeated application effects on soil microbial community structure and function, and investigation of metabolite formation and its potential ecological impacts.
The comprehensive assessment of this compound's effects on soil microbial biomass reveals a generally favorable environmental profile when used at recommended field rates. The transient nature of observed impacts on key microbial parameters, coupled with the inherent resilience and adaptation capacity of soil microbial communities, suggests minimal long-term ecological consequences under proper usage conditions. The methodologies and protocols outlined in this document provide researchers with standardized approaches for generating comparable data across different soil types and environmental conditions. As agricultural systems continue to evolve in response to changing climatic conditions and production demands, maintaining the integrity of soil microbial communities remains paramount for sustainable crop production. The scientific evidence regarding this compound's effects on soil microbial biomass contributes valuable information to the broader effort of balancing effective pest management with environmental stewardship in modern agricultural systems.
The following table summarizes the sample preparation techniques used in recent studies for determining pencycuron residues in different matrices.
| Matrix | Extraction Method | Key Clean-up Sorbents | Analysis Instrument | Reference |
|---|---|---|---|---|
| Spinach & Soil | QuEChERS + Sonication [1] | d-SPE: MgSO₄, C18, PSA [1] | LC-MS/MS [1] | |
| Eggplant | QuEChERS [2] [3] [4] | d-SPE: GCB, PSA, MgSO₄ [2] [3] [4] | LC-MS/MS [2] [3] [4] | |
| Rice Plant | Solvent extraction (Acetone) + Partitioning (Chloroform) [5] | Not Specified | HPLC-UV [5] |
Here are the detailed methodologies from the key publications for your reference.
This method from a 2025 study includes a sonication step to improve extraction efficiency [1].
This 2024 study highlights the use of GCB for effective cleanup of challenging matrices [2] [3] [4].
The diagram below outlines the general decision-making workflow for sample preparation based on the gathered methods.
Why is GCB recommended for eggplant, and could it remove this compound? GCB is highly effective at removing pigments like chlorophyll and other planar molecules from sample extracts [2] [3] [4]. This compound is a phenylurea compound with a planar structure in its phenyl rings, so there is a theoretical risk of co-removal with GCB. You should conduct a recovery test when using GCB with a new matrix to ensure this compound is not significantly lost.
What is the purpose of the sonication step in the spinach method? The sonication step was added to the standard QuEChERS protocol to improve extraction efficiency and recovery of this compound from complex sample matrices by aiding in cell disruption and solvent penetration [1].
How can I validate that my method is not causing degradation? The standard practice is to perform a recovery experiment. This involves fortifying a blank control sample with a known concentration of this compound standard before extraction. Calculating the percentage of the fortification level that you recover in the final analysis will indicate the efficiency of your extraction and any potential losses or degradation [1] [5].
Q1: Is this compound stable in processed potato products? No, this compound is not stable and degrades at temperatures representative of standard food processing. The parent compound is therefore not an appropriate marker for risk assessment in processed goods. The major concern is the formation of degradation products, notably aniline, a compound with toxicological concerns. The exact nature and magnitude of all degradation products are not fully elucidated [1].
Q2: What is the core experimental challenge when analyzing processed potato products? The core challenge is the lack of an established residue definition for processed products. Since parent this compound degrades and aniline is likely formed, you cannot rely on measuring this compound alone. However, no validated analytical method or alternative residue definition (e.g., a specific marker metabolite) currently exists for processed commodities, making a complete dietary risk assessment impossible with current data [1].
Q3: What are the key toxicological considerations for the degradant aniline? For aniline, no official Acceptable Daily Intake (ADI) or Acute Reference Dose (ARfD) has been established at the EU level. However, a previous EFSA assessment calculated a Benchmark Dose Level (BMDL10) ranging from 29 to 35 mg/kg bw per day based on tumorigenic effects. This value can be used for hazard characterization. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has recommended a comprehensive exposure assessment for aniline from all sources, including pesticide uses [1].
The following table summarizes key quantitative data relevant to designing your experiments:
| Aspect | Key Finding | Quantitative Data / Implication |
|---|---|---|
| General Stability | Degrades during processing [1] | Parent this compound is not a suitable residue definition for processed products. |
| Residue Concentration | Observed in specific processed fractions [1] | Concentrates in peel (fresh/dried), dried waste from flake production, and dried pulp from starch production. |
| Processing Factors | Not established [1] | EFSA does not propose any processing factors due to the lack of a validated residue definition. |
| Analytical Method (for parent compound) | LOQ in eggplant study [2] [3] | Limit of Quantification (LOQ) = 0.005 mg/kg (using LC-MS/MS). This demonstrates the sensitivity required for this compound analysis. |
| Toxicological Reference (Aniline) | BMDL10 [1] | 29 - 35 mg/kg bw per day. |
For researchers needing to detect this compound (e.g., in raw potatoes or trial samples), the following validated LC-MS/MS method from a 2024 study on eggplants provides an excellent reference protocol. The method showed recovery rates of 102.6–106.1% and an RSD of 2.3–6.4% [2] [3].
1. Sample Preparation
2. Instrumental Analysis (LC-MS/MS)
3. Calibration Prepare matrix-matched standard solutions for calibration to account for matrix effects, which were measured at +8.1% in the cited study [2] [3].
The following diagram outlines the logical workflow for investigating this compound in processed potatoes, based on the identified data gaps and challenges:
Critical Gap to Address: The most significant unanswered question is the "Nature and magnitude of residues in processed products" [1]. Your research should prioritize characterizing the chemical identity and concentration of aniline and any other major degradants formed under different processing conditions (boiling, baking, frying, industrial drying).
Include a Comprehensive Toxicological Assessment: Given the potential for aniline formation, any experimental study should include a robust risk assessment component that leverages the existing BMDL10 values and models consumer exposure [1].
Method Development Focus: Since the parent compound is unstable, method development should not focus solely on this compound. You must develop and validate multi-residue methods capable of detecting aniline and other potential metabolites with high sensitivity [1] [2].
The table below summarizes key data from the search results to help you benchmark your methods.
| Parameter | Details & Values |
|---|---|
| Reported Recovery in Soil | 72.6% - 101.0% [1] |
| Limit of Quantification (LOQ) in Soil | 0.004 mg/kg [1] |
| Common Analytical Instrument | LC-MS/MS and LC-UV [1] [2] [3] |
| Recommended Extraction Technique | QuEChERS (with optional sonication) [1] |
| Soil Half-Life (DT₅₀) | Ranges from 50 days (greenhouse) to 23-38 days (open field), highly dependent on conditions [1] |
The following diagram illustrates a recommended workflow for analyzing pencycuron in soil, integrating steps from the provided research.
Here are solutions to common challenges in this compound soil analysis.
Low recovery is often due to inefficient extraction of this compound from the complex soil matrix.
The degradation rate and behavior of this compound are highly dependent on soil properties.
Clean-up is crucial for protecting your instrumentation and obtaining a clean signal.
Liquid chromatography coupled with mass spectrometry is the gold standard for sensitivity and specificity.
The main difficulties you may encounter are tied to the compound's behavior in analytical and environmental conditions. The key issues are:
For reliable enforcement, a validated method for the simultaneous determination of this compound and its key metabolite is essential. The following table summarizes a validated LC-MS/MS approach for determining this compound in a complex vegetable matrix [2].
| Parameter | Specification / Value |
|---|---|
| Target Matrices | Eggplant (as a model for complex plant matrices) [2] |
| Sample Preparation | QuEChERS method with dSPE cleanup using PSA and Graphitized Carbon Black (GCB) [2] |
| Instrumentation | LC-MS/MS (Triple Quadrupole) [2] |
| Limit of Quantification (LOQ) | 0.005 mg/kg [2] |
| Recovery Rate | 102.6% - 106.1% [2] |
| Relative Standard Deviation (RSD) | 2.3% - 6.4% [2] |
| Matrix Effect (%ME) | +8.1% [2] |
| Residue Definition (Enforcement) | This compound [1] |
| Residue Definition (Risk Assessment) | Sum of this compound and this compound-PB-amine, expressed as this compound [1] |
Here is a detailed step-by-step protocol based on the method validated for eggplant analysis, which can be adapted for other plant matrices [2].
1. Sample Preparation
2. Extraction (QuEChERS)
3. Cleanup (dSPE)
4. LC-MS/MS Analysis
Column: Kinetex PS C18 (2.6 μm, 3.0 x 100 mm) or equivalent.
Mobile Phase: (A) Water with 0.1% formic acid; (B) Methanol with 0.1% formic acid.
Gradient Program:
| Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 - 0.2 | 60% | | 0.2 - 0.5 | 20% | | 0.5 - 5.0 | 2% | | 5.0 - 8.0 | 2% | | 8.0 - 8.5 | 60% | | 8.5 - 12.5 | 60% |
Flow Rate: 0.2 mL/min
Injection Volume: 2 μL
Mass Spectrometer: Operate in Electrospray Ionization Positive mode (ESI+). Monitor specific multiple reaction monitoring (MRM) transitions for this compound.
The following diagram illustrates the logical flow for defining and analyzing this compound residues, highlighting the key decision points and challenges.
Q1: Why is a single residue definition for this compound insufficient for risk assessment? A single definition based only on the parent compound is insufficient because the metabolite this compound-PB-amine is also of toxicological concern. The toxicological reference values for this compound apply to this metabolite as well, and it can be the predominant residue in certain scenarios, leading to an underestimation of consumer exposure if not included [1].
Q2: What is the biggest unresolved challenge in this compound analysis? The biggest unresolved challenge is the potential formation of aniline from this compound, especially under processing conditions that involve heat or acidity. Aniline is a genotoxic carcinogen, and without established toxicological reference values or sufficient residue data, a full risk assessment cannot be performed, creating significant regulatory uncertainty [1].
Q3: My recovery for this compound is low with standard QuEChERS. How can I improve it? The literature suggests incorporating a sonication step during the extraction process. Research on eggplant matrices showed that a 15-minute sonication after shaking significantly improved extraction efficiency and recovery rates [2].
The following table summarizes quantitative data from recent studies on this compound dissipation in greenhouse environments and its residue levels in various crops.
| Matrix | Experimental Conditions | Dissipation Half-life (DT50) | Residue Level | Bioconcentration Factor (BCF) | Citation |
|---|---|---|---|---|---|
| Greenhouse Soil | Recommended & double dose application | 50 - 54 days | Not Applicable | Not Applicable | [1] |
| Spinach | Sampled at 48 Days After Treatment (DAT) | Not Applicable | 0.006 - 0.025 mg/kg | 0.003 - 0.008 | [1] |
| Spinach | Sampled at 55 DAT | Not Applicable | 0.003 - 0.008 mg/kg | 0.001 - 0.002 | [1] |
| Eggplant | Greenhouse cultivation, foliar application | 4.9 days | 0.045 mg/kg (0 DAT) to 0.006 mg/kg (14 DAT) | Not Applicable | [2] [3] |
Here are the core methodologies used in the cited research, which you can adapt for your own experiments.
This protocol uses a QuEChERS method with an additional sonication step for improved extraction efficiency of this compound from complex matrices.
This method is optimized for analyzing this compound residues on the surface of crops like eggplant, using Graphitized Carbon Black (GCB) to effectively remove interfering pigments.
Q1: Why is the dissipation half-life of this compound significantly longer in greenhouse soil than on greenhouse-grown crops? The reported half-life of 50-54 days in greenhouse soil [1] is much longer than the 4.9 days on eggplant [2] due to different primary dissipation mechanisms.
Q2: How does crop growth influence the bioconcentration factor (BCF) of this compound? The BCF is not static and can decrease over time even as the total residue amount in the plant remains stable or increases. This is due to the "growth dilution" effect. In one study, the BCF for spinach decreased by about 60-75% between 48 and 55 days after treatment. During this same period, the fresh weight of the spinach increased 1.5–1.8 times. The dilution of the pesticide concentration by the increasing plant biomass is a major factor that must be accounted for when estimating final residue levels [1].
Q3: What is the best practice for modeling residue dissipation to establish Pre-Harvest Residue Limits (PHRLs)? While first-order kinetics is commonly used, it may not always be the best fit. A 2025 study on apples in Scientific Reports compared models and found that the double-exponential decay model provided a superior fit (R² = 0.67 – 1.00) for all pesticides tested compared to zero-, first-, and second-order models. This model accounts for a rapid initial dissipation phase (e.g., from surface loss) followed by a slower secondary phase (e.g., from internalized or absorbed residues), leading to more accurate and reliable PHRL predictions [4].
Here are answers to some frequently asked questions about optimizing this compound analysis.
What is a typical target LOQ for this compound, and what influences it? A typical and achievable Limit of Quantification (LOQ) for this compound in crops like eggplant and spinach is 0.005 mg/kg (5 ppb) [1] [2]. Achieving this depends heavily on a clean sample extract and a well-optimized instrument method. In spinach, a similar LOQ of 0.002 mg/kg has been reported [3].
My recovery rates for this compound are low. What should I check? Low recovery is often related to inefficient extraction or excessive matrix removal. First, ensure your extraction includes a robust shaking (e.g., 1 hour) and consider adding a sonication step to improve efficiency [3]. Second, if you are using Graphitized Carbon Black (GCB) to clean up pigments, be cautious, as it can adsorb the analyte. Optimize the amount of GCB; for eggplant, 7.5 mg per sample was used successfully without significant loss [1].
I'm observing significant matrix effects. How can I compensate? Signal suppression or enhancement is common in LC-MS/MS. The most effective way to compensate is by using matrix-matched calibration standards [3] [1]. This involves preparing your calibration standards in a blank extract of the crop matrix you are analyzing, which corrects for the matrix effect and provides accurate quantification.
What is the half-life of this compound in crops, and why does it matter for detection? The half-life indicates how quickly the residue dissipates. For this compound in eggplant under greenhouse conditions, the half-life is about 4.9 days [1] [2]. In greenhouse soil, it can be much longer, ranging from 50 to 54 days [3]. Understanding this helps in planning the sampling schedule, as residues will be higher and easier to detect closer to the application date.
If your current method's sensitivity is insufficient, follow this systematic troubleshooting guide. The workflow below outlines the key optimization points.
This is the most critical step for achieving a low LOQ.
1. Optimize Extraction:
2. Optimize Cleanup:
Fine-tuning the LC-MS/MS parameters is essential for sensitivity and specificity.
3. Optimize Chromatography:
4. Optimize MS/MS Detection:
The following tables summarize key experimental data from recent publications to serve as a benchmark for your method development.
Table 1: Optimized LC Gradient for this compound Separation [1]
| Time (min) | Mobile Phase B (Methanol + 0.1% FA) | Flow Rate (mL/min) |
|---|---|---|
| 0.0 - 0.2 | 60% | 0.2 |
| 0.2 - 0.5 | 20% | 0.2 |
| 0.5 - 5.0 | 2% | 0.2 |
| 5.0 - 8.0 | 2% | 0.2 |
| 8.0 - 8.5 | 60% | 0.2 |
| 8.5 - 12.5 | 60% | 0.2 |
Table 2: Achieved Method Performance in Crop Samples
| Crop | LOQ (mg/kg) | Recovery (%) | RSD (%) | Key Sample Cleanup Technique | Citation |
|---|---|---|---|---|---|
| Eggplant | 0.005 | 102.6 - 106.1 | 2.3 - 6.4 | d-SPE (PSA + 7.5 mg GCB) | [1] [2] |
| Spinach | 0.002 | 94.0 - 96.9 | Not specified | QuEChERS with sonication | [3] |
While LC-MS/MS is the gold standard for its sensitivity and specificity, other technologies are being researched for pesticide detection that you might explore for different applications.
The core challenge in pencycuron analysis is effectively removing co-extracted compounds from the sample matrix to prevent instrument interference. The following table summarizes a validated sample preparation protocol.
| Step | Parameter | Description |
|---|---|---|
| 1. Extraction | Method | QuEChERS (ACN + water) [1] [2] |
| Technique | Shaking (1 h) followed by sonication (15 min) [1] | |
| Salts | 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate [3] [1] | |
| 2. Cleanup (d-SPE) | Sorbents | 25 mg PSA, 7.5 mg GCB, 150 mg MgSO₄ [3] |
| Alternative | 25 mg PSA + 25 mg C18 [1] [4] | |
| 3. Key Finding | Efficacy | Graphitized Carbon Black (GCB) is highly effective at removing eggplant pigments and other interfering matrices [3]. |
The workflow for this sample preparation process is outlined below.
Non-reproducible retention times are a common interference in liquid chromatography. The following table diagnoses and resolves this issue.
| Symptom | Possible Cause | Prevention / Suggested Remedy |
|---|---|---|
| Decreasing Retention Time | Column temperature increasing [5] | Verify column thermostat stability [5] [6]. |
| Wrong solvent composition [5] [6] | Prepare fresh, well-mixed mobile phase; cover reservoirs to prevent solvent evaporation [5] [6]. | |
| MCGV cross-port leaks (Quaternary Pumps) [5] | Perform a "bubble test" and clean or replace the Multi-Channel Gradient Valve [5]. | |
| Increasing Retention Time | Column temperature decreasing [5] | Use and verify a functioning column oven [5] [6]. |
| Wrong solvent composition [5] [6] | Prepare a new batch of mobile phase with correct pH and composition [5] [6]. | |
| Decreasing flow rate [5] [6] | Check for pump leaks, faulty check valves, or worn pump seals; measure actual flow rate [5] [6]. | |
| Fluctuating Retention Time | Insufficient mobile phase mixing [5] | Ensure mobile phase is degassed and well-mixed; for quaternary pumps, check MCGV [5]. |
| Insufficient buffer capacity [5] | Use buffer concentrations preferably above 20 mM [5]. | |
| Insufficient column equilibration [5] | Pass 10-15 column volumes of mobile phase through the column for equilibration [5]. | |
| Unstable column temperature [5] | Use a column thermostat to control temperature and avoid ambient conditions [5] [6]. |
The systematic approach for diagnosing retention time shifts is as follows.
Here is a detailed experimental protocol for determining this compound residue dynamics, as cited in recent studies.
Instrumental Conditions:
Method Validation Data (from eggplant analysis):
Q1: Why is GCB recommended for cleaning up eggplant samples for this compound analysis?
Q2: My this compound peaks are eluting earlier than expected, but the flow rate is correct. What should I check?
Q3: What is a critical step to improve the recovery of this compound from solid-rich matrices like soil?
The table below summarizes key quantitative data on how temperature and other environmental factors affect pencycuron dissipation.
| System/Matrix | Temperature | Key Finding | Half-life (DT50) | Degradation Rate/Reduction | Citation |
|---|---|---|---|---|---|
| Eggplant (Greenhouse) | Field Conditions | Degradation follows first-order kinetics | 4.9 days | Rate constant (k): 0.1405 per day | [1] [2] |
| Greenhouse Soil | Field Conditions | Dissipation slower without rainfall/UV | 50–54 days | -- | [3] |
| Paper Disc (Thermal) | 40–80°C | High thermal stability | -- | Reduction ratio: <27% after 24 hours | [4] |
| Paper Disc (UV254) | 60°C | Significant photodegradation | -- | Average reduction: 59.7% after 24 hours | [4] |
| Paper Disc (pAOP) | 60°C | Powerful combined oxidation | -- | Average reduction: up to 97% | [4] |
| Drinking Water (Photocatalysis) | Ambient (Sunlight) | Semiconductor materials enhance breakdown | 9–38 minutes (with ZnO/Na₂S₂O₈) | -- | [5] |
Here are the methodologies for key experiments cited in the tables, which you can adapt for your own research.
This method determines the dissipation rate and pre-harvest interval of this compound on crops like eggplant [1] [2].
This protocol assesses this compound's stability and degradation under specific lab conditions like heat and UV [4].
The following diagram illustrates the logical workflow for designing a this compound degradation study and the key parameters that influence its rate.
The table below summarizes the key findings from the EFSA's review of existing MRS for this compound and an application to modify its MRL in potatoes [1] [2] [3].
| Aspect | Findings and Proposals |
|---|
| Residue Definition | Enforcement: this compound Risk Assessment: Sum of this compound and its metabolite this compound‐PB‐amine, expressed as this compound [1]. | | MRL Proposals | EFSA could not derive definitive MRL proposals for most commodities due to major uncertainties. Data was only sufficient for a tentative MRL on potatoes [1]. | | Consumer Risk Assessment | An indicative assessment for the parent compound showed a low calculated exposure (max 0.6% of ADI). However, EFSA could not conclude on the overall consumer risk due to concerns regarding a degradation product [1] [2]. | | Key Uncertainty | Formation of aniline, a toxic compound classified as a suspected mutagen and carcinogen, during processing or metabolism. Lack of residue and toxicology data for aniline prevented a full risk assessment [1]. | | MRL Change for Potatoes | An application to raise the MRL from 0.1 mg/kg to 0.2 mg/kg was submitted. While data supported the need for the higher MRL, EFSA did not approve the change due to the inability to assess the risk from aniline in processed potatoes (e.g., cooked, fried) [2] [3]. |
The review of this compound was conducted under Article 12 of Regulation (EC) No 396/2005 [1]. The following diagram illustrates the general workflow of this regulatory process.
Pencycuron demonstrates highly specific efficacy, primarily against fungi in the genus Rhizoctonia. The table below summarizes key experimental findings on its activity spectrum and how it compares to other common fungicides [1] [2].
| Fungicide | Chemical Class | Primary Mode of Action | Key Efficacy Findings | Pathogen Spectrum |
|---|
| This compound | Phenylurea | Inhibits cell division and disrupts β-tubulin assembly in microtubules [1] [3]. | • Highly effective against R. solani AG-8 and R. oryzae; inhibits most strains in vitro at 10 μg/mL [2]. • Provides protective control against Rhizoctonia root rot in wheat and other crops [2]. | Highly specific to Rhizoctonia spp. [4] [2]. | | Azoxystrobin | Methoxyacrylate (QoI) | Inhibits mitochondrial respiration by binding to the cytochrome b Qo site [1]. | • Shows detrimental effects on the hyphal healing of both R. irregularis and Gigaspora sp. at 2 mg/L [1]. | Broad-spectrum (Ascomycota, Basidiomycota, Deuteromycota, Oomycota) [1]. | | Flutolanil | Phenyl Benzamide | Inhibits succinate dehydrogenase (Complex II) in mitochondrial respiration [1]. | • Does not impact the hyphal healing mechanism of arbuscular mycorrhizal (AM) fungi at tested concentrations (0.02-2 mg/L) [1]. | Specific to Basidiomycota [1]. | | Fenpropimorph | Morpholine (SBI) | Inhibits sterol Δ8→Δ7-sterol isomerase and Δ14-sterol reductase [1]. | • Stimulates hyphal healing in R. irregularis at low concentration (0.02 mg/L) but inhibits it at high concentration (2 mg/L) [1]. | Broad-spectrum (e.g., powdery mildew, cereal rust) [1]. |
The data in the comparison table are derived from standardized and well-regarded experimental methods. Here are the detailed protocols for the key studies cited.
1. In Vitro Assessment of Fungicide Effects on Arbuscular Mycorrhizal (AM) Fungi [1]
2. Evaluation of Inhibitory Activity Against Wheat Pathogens [2]
This compound's specific fungicidal action is achieved through a targeted mechanism that disrupts fungal cell division. The following diagram illustrates this pathway and contrasts it with other fungicide classes.
This specificity makes this compound highly effective against target pathogens like Rhizoctonia solani with a mode of action distinct from respiration or sterol inhibitors [1] [3].
The most direct evidence comes from a European Food Safety Authority (EFSA) review. The key findings relevant to rotational crops are summarized below.
| Aspect | Finding for Rotational Crops |
|---|---|
| Metabolism | Assessed in rotational crops; metabolite pencycuron-PB-amine may be predominant [1]. |
| Residue Uptake | Significant residue uptake in succeeding crops can be avoided with appropriate agricultural practices [1]. |
| MRL Derivation | No specific MRLs or risk assessment values were derived for rotational crops by EFSA [1]. |
| Major Uncertainty | Formation of aniline, a toxic and genotoxic metabolite, was identified during processing/hydrolysis, contributing to the decision not to recommend MRLs [1]. |
While not a rotational crop study per se, a 2025 investigation into this compound dissipation in greenhouse soil and its uptake by spinach provides relevant quantitative data on its persistence and bioconcentration [2].
Table 1: this compound Residue Data in Soil and Spinach
| Matrix | Application Dose | Initial Residue (mg/kg) | Residue at 48 DAT (mg/kg) | Residue at 55 DAT (mg/kg) | Dissipation Half-Life (DT50, days) |
|---|---|---|---|---|---|
| Soil | Recommended | - | - | - | 50 - 54 [2] |
| Soil | Double | - | - | - | 50 - 54 [2] |
| Spinach | Recommended | - | 0.006 | 0.003 | - |
| Spinach | Double | - | 0.025 | 0.008 | - |
Table 2: Bioconcentration Factors (BCF) for Spinach
| Days After Treatment (DAT) | BCF (Recommended Dose) | BCF (Double Dose) |
|---|---|---|
| 48 DAT | 0.003 - 0.008 [2] | 0.003 - 0.008 [2] |
| 55 DAT | 0.001 - 0.002 [2] | 0.001 - 0.002 [2] |
The studies relied on robust and sensitive analytical methods for detecting this compound residues.
The following diagram illustrates the general workflow for analyzing this compound residues in crop samples.
The search results indicate that while the potential for significant residue uptake in rotational crops is considered low, the lack of specific MRLs and the concern over the metabolite aniline are major regulatory hurdles.
The table below summarizes the core properties of pencycuron based on the search results, which can serve as a point of reference.
| Property | This compound | Azoxystrobin (Strobilurin) | Tebuconazole (Triazole) |
|---|---|---|---|
| Chemical Class | Phenylurea [1] | Methoxyacrylate [2] | Triazole [2] |
| Primary Mode of Action | Inhibits cell division and disrupts β-tubulin assembly in fungi [3] | Inhibits mitochondrial respiration by blocking electron transfer [2] | Inhibits ergosterol biosynthesis (demethylation inhibitor) [2] |
| Genotoxicity in Human Cells (In vitro) | Showed negligible cytotoxicity but induced a significant increase in DNA damage (micronuclei formation) in human white blood cells and HepG2 cells [1] | Information not available in searched literature | Information not available in searched literature |
| Reported Efficacy | Demonstrated limited effectiveness against banded leaf and sheath blight in maize [2] | Demonstrated superior efficacy against banded leaf and sheath blight in maize [2] | Demonstrated superior efficacy against banded leaf and sheath blight in maize; used in combination with this compound for turfgrass diseases [2] [4] |
| Residue Half-Life | 4.9 days in eggplant [3] | Information not available in searched literature | Information not available in searched literature |
| Key Regulatory MRL (Example) | 0.02 mg/kg in eggplant (EU) [3] | Information not available in searched literature | Information not available in searched literature |
For researchers requiring methodological details, here is a deeper dive into the key experiments cited.
This methodology is critical for early-stage toxicity screening [1].
This protocol is essential for determining safe application intervals and setting regulatory limits [3].
The following diagram illustrates the workflow for establishing residue limits:
The finding that this compound can be genotoxic in vitro necessitates further investigation. A logical next step would be in vivo studies to determine if these effects are relevant to whole organisms, which would be crucial for a comprehensive risk assessment.
Furthermore, the search results suggest strategies to mitigate potential risks:
Environmental Hazard